(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine

概要

説明

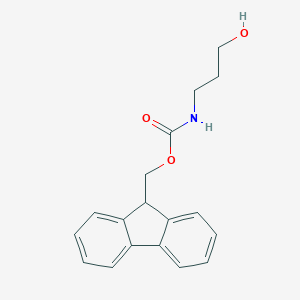

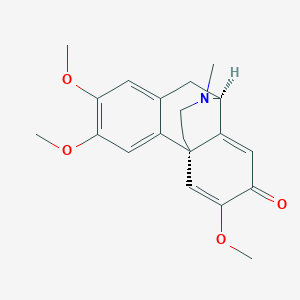

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine, also known as 4-F-3-PB-CN, is a synthetic organic compound that has been used in various scientific research applications. It is a versatile reagent that is used for the synthesis of a variety of compounds. It is also used as a building block for the synthesis of other complex molecules. 4-F-3-PB-CN is a relatively stable compound and is relatively easy to handle and store.

科学的研究の応用

Synthesis and Chemical Analysis

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde : This compound is synthesized through a series of chemical reactions starting from 4-fluoro-3-phenoxytoluene, which is chlorinated and then reacted to produce 4-Fluoro-3-phenoxybenzaldehyde with a high purity. This process demonstrates the compound's versatility as an intermediate in organic synthesis (Zhao Wenxian et al., 2005).

Detection in Honey Samples : A method using ultrasonically assisted extraction and gas chromatography for the sensitive detection of 4-fluoro-3-phenoxybenzaldehyde cyanohydrin and its related compounds in honey samples was developed, showcasing its importance in food safety and chemical analysis (Jinhui Zhou et al., 2007).

Biochemical Applications

Insecticidal Activity : Certain derivatives containing the phenoxyfluorophenyl group, synthesized from 4-Fluoro-3-phenoxybenzaldehyde, exhibit low insecticidal activity against crop pests, indicating potential agricultural applications (T. Mohan et al., 2004).

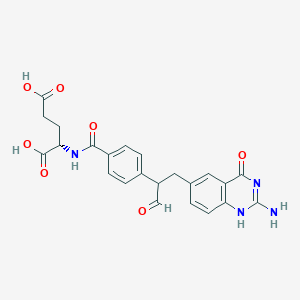

Anticancer Research : Fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, have been studied for their anticancer properties, showing the potential of these compounds in medical research (N. Lawrence et al., 2003).

Enzymatic Studies

Hydroxynitrile Lyase Catalysis : The enzyme hydroxynitrile lyase from Manihot esculenta has been used in catalysis with various aromatic aldehydes including 4-Fluoro-3-phenoxybenzaldehyde to yield cyanohydrins, demonstrating the compound's role in biotechnological applications (H. Bühler et al., 2003).

Material Science

Conductive Polymers : Research into bis-aldehyde monomers, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, for the synthesis of electrically conductive polyazomethines has been conducted, illustrating its utility in creating new materials for electronic applications (A. Hafeez et al., 2019).

Analytical Chemistry

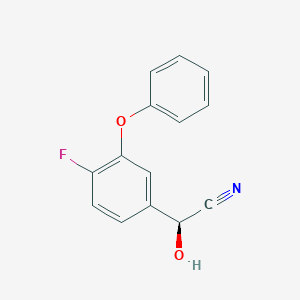

Fluoride Detection : Studies on HBT-based chemosensors for fluoride detection have utilized compounds including 4-Fluoro-3-phenoxybenzaldehyde, highlighting its application in environmental monitoring and analytical chemistry (Shudi Liu et al., 2015).

特性

IUPAC Name |

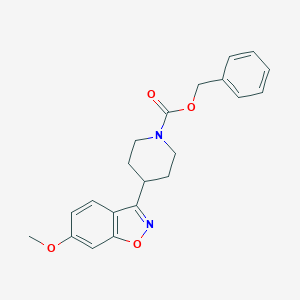

(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIOXXUKFQPTJS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510254 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine | |

CAS RN |

81496-30-2 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)